molecular formula C11H7N B13798854 3,6-Methanonaphthalen-1,7-imine(9CI)

3,6-Methanonaphthalen-1,7-imine(9CI)

Cat. No.: B13798854
M. Wt: 153.18 g/mol
InChI Key: BFQTXYGEWUPVPK-UHFFFAOYSA-N
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Description

3,6-Methanonaphthalen-1,7-imine(9CI) is a chemical compound with the molecular formula C11H7N It is a derivative of naphthalene, characterized by the presence of an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Methanonaphthalen-1,7-imine(9CI) typically involves the reaction of naphthalene derivatives with amines under specific conditions. One common method includes the use of a naphthalene precursor, which undergoes a series of reactions to introduce the imine group at the desired position. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of 3,6-Methanonaphthalen-1,7-imine(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,6-Methanonaphthalen-1,7-imine(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The imine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce naphthalene amines.

Scientific Research Applications

3,6-Methanonaphthalen-1,7-imine(9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Methanonaphthalen-1,7-imine(9CI) involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, lacking the imine group.

    Naphthalene amines: Compounds with an amine group instead of an imine.

    Naphthalene oxides: Oxidized derivatives of naphthalene.

Uniqueness

3,6-Methanonaphthalen-1,7-imine(9CI) is unique due to the presence of the imine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where the imine functionality is required.

Properties

Molecular Formula

C11H7N

Molecular Weight

153.18 g/mol

IUPAC Name

5-azatetracyclo[6.3.1.02,6.04,10]dodeca-1(11),2,4(10),6,8(12)-pentaene

InChI

InChI=1S/C11H7N/c1-6-2-8-4-7(1)9-5-10(8)12-11(9)3-6/h1,3-5,12H,2H2

InChI Key

BFQTXYGEWUPVPK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC1=C4C=C3C(=C2)N4

Origin of Product

United States

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